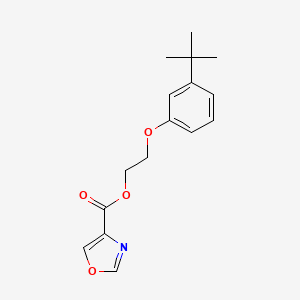
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 3-(tert-Butyl)phenol, undergoes bromination to introduce a bromine atom at the desired position.
Protection: The phenolic group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.
Halogen Exchange: The bromine atom is replaced with an iodine atom through a halogen exchange reaction.
Cyclization: The iodinated intermediate undergoes cyclization with an appropriate reagent to form the oxazole ring.
Deprotection: The benzyl protecting group is removed to yield the final product.
Analyse Des Réactions Chimiques
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-(tert-Butyl)phenoxy)ethyl oxazole-4-carboxylate include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, this compound may offer unique properties such as enhanced stability or specific biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
2-(3-tert-butylphenoxy)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)12-5-4-6-13(9-12)20-7-8-21-15(18)14-10-19-11-17-14/h4-6,9-11H,7-8H2,1-3H3 |
Clé InChI |
UCGWHEFCLUPBFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)OCCOC(=O)C2=COC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


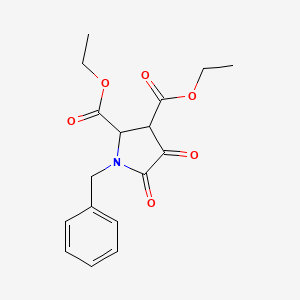
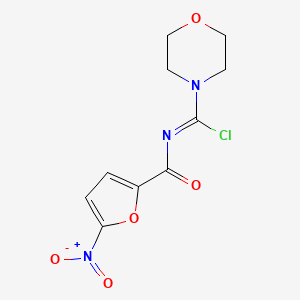
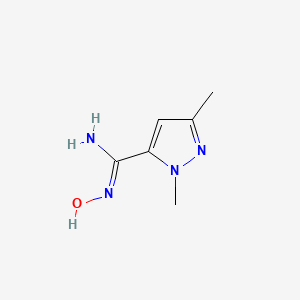
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
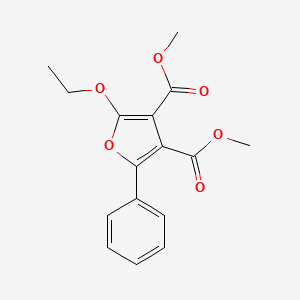

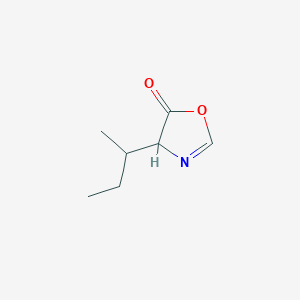
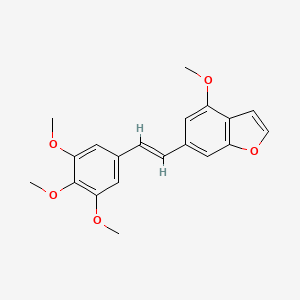

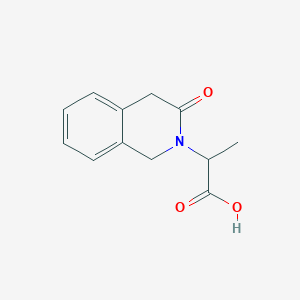
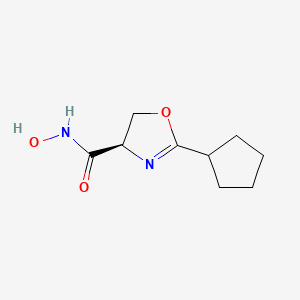
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
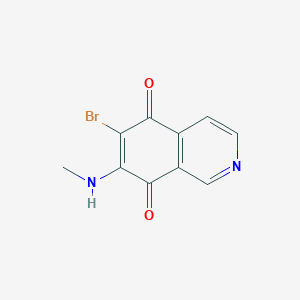
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
